

Technical Support Center: Optimizing Histone Extraction Post-Dot1L-IN-6 Treatment

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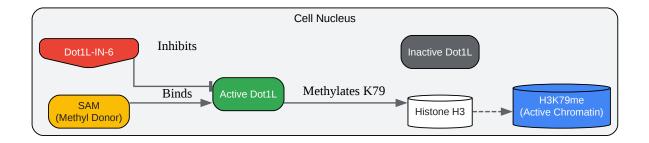
Compound of Interest		
Compound Name:	Dot1L-IN-6	
Cat. No.:	B12424256	Get Quote

This guide provides troubleshooting advice and optimized protocols for researchers extracting histones from cells treated with the Dot1L inhibitor, **Dot1L-IN-6**. Inhibition of Dot1L, the sole histone methyltransferase for H3K79, can alter chromatin structure, potentially impacting the efficiency of standard histone extraction protocols.[1][2][3][4] This resource addresses common challenges to help ensure a high yield of pure histones for downstream analysis.

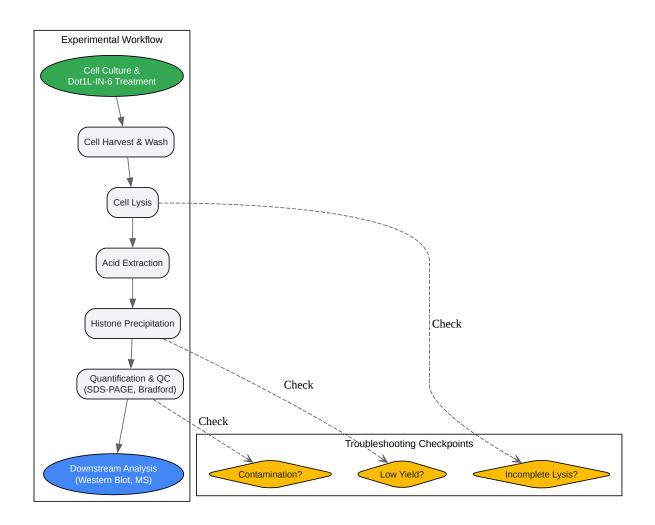
Understanding the Pathway

Dot1L (Disruptor of telomeric silencing 1-like) is an enzyme that methylates histone H3 at lysine 79 (H3K79).[4] This modification is associated with an open chromatin state and active transcription.[2][5] The inhibitor **Dot1L-IN-6** blocks this activity, leading to changes in gene expression and chromatin compaction, which may affect protein extraction efficiency.[1]

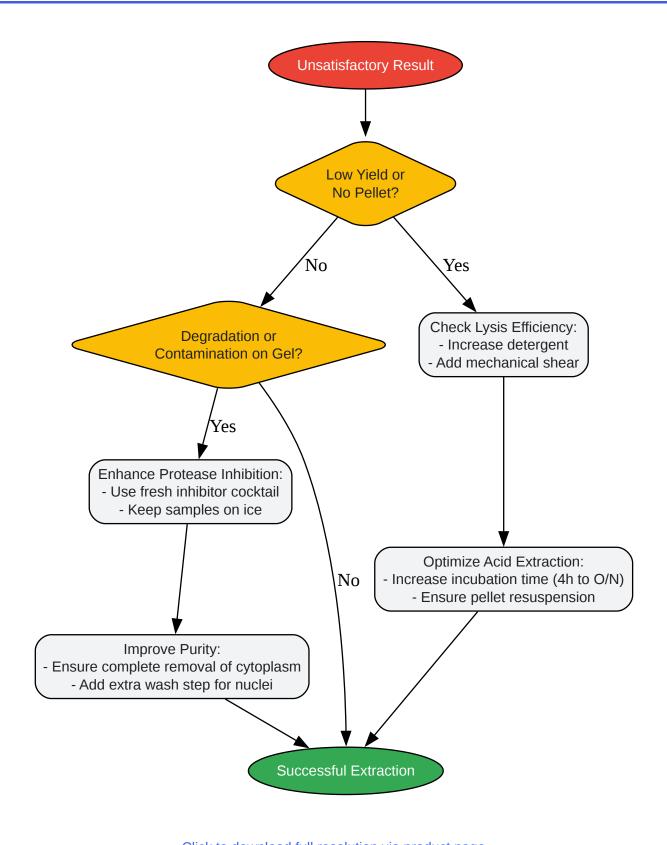












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